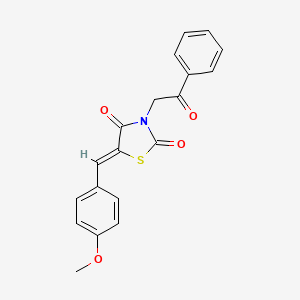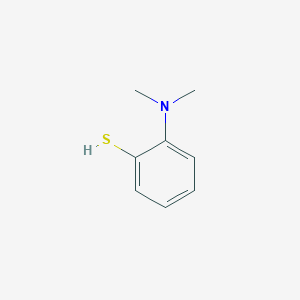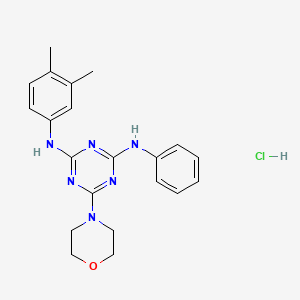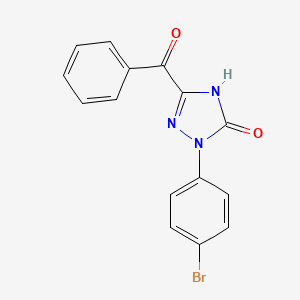![molecular formula C17H23NO2S B2674273 2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one CAS No. 2176070-39-4](/img/structure/B2674273.png)
2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[321]octan-8-yl}ethan-1-one is a complex organic compound that features a unique bicyclic structure This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities The presence of the 8-azabicyclo[32
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies. These include the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic structure . Another method involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This often includes the use of metal-free, mild, and operationally simple conditions to achieve high yields and enantioselectivities .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be promoted by reagents such as tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2.
Reduction: Strong reducing agents like LiAlH4 can be used for selective reduction reactions.
Substitution: Isocyanide insertion reactions are commonly employed for the synthesis of derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of 8-oxabicyclo[3.2.1]octanes .
Scientific Research Applications
2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its nematicidal activity is attributed to its influence on the central nervous system of nematodes, affecting their movement and reproduction . The compound’s structure allows it to interact with neurotransmitter receptors, such as the 5-HT3 receptor, which plays a role in various physiological activities .
Comparison with Similar Compounds
Similar Compounds
2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: This compound shares the 8-azabicyclo[3.2.1]octane scaffold and has been studied for its nematicidal activity.
8-oxabicyclo[3.2.1]octanes: These compounds are formed through oxidation reactions and have similar structural features.
Uniqueness
What sets 2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[321]octan-8-yl}ethan-1-one apart is its combination of the benzylsulfanyl group and the methoxy-substituted azabicyclo[321]octane scaffold
Properties
IUPAC Name |
2-benzylsulfanyl-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c1-20-16-9-14-7-8-15(10-16)18(14)17(19)12-21-11-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMRMCSOUIZMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methoxy-1-methyl-N-[5-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2674194.png)





![N-{[4-(2-ethyl-6-methylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2674207.png)


![1-[(4-nitrophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2674213.png)
